3-Hydroxy-1-propylpiperidine
Overview
Description
3-Hydroxy-1-propylpiperidine is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its hydroxyl group attached to the third carbon and a propyl group attached to the first carbon of the piperidine ring. It has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-propylpiperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxypropylamine with 1,5-dibromopentane in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-1-propylpiperidine.
Reduction: Formation of 3-amino-1-propylpiperidine.
Substitution: Formation of various substituted piperidines depending on the reagents used.
Scientific Research Applications
3-Hydroxy-1-propylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving piperidine compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
3-Hydroxy-1-methylpiperidine: Similar structure but with a methyl group instead of a propyl group.
1-Propylpiperidine: Lacks the hydroxyl group present in 3-Hydroxy-1-propylpiperidine.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .
Properties
IUPAC Name |
1-propylpiperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(10)7-9/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRDHDQFFRTTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314384 | |
Record name | 1-Propyl-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27361-79-1 | |
Record name | 1-Propyl-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27361-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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